2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique structural features, which include a sulfonyl group and an amide linkage, making it of interest in medicinal chemistry and pharmaceutical applications. The compound is often studied for its potential biological activities, including antimicrobial and anticonvulsant properties.
The compound can be sourced from various chemical suppliers and research databases. Information regarding its synthesis and properties is available in scientific literature and databases such as PubChem and BenchChem.
This compound falls under the category of sulfonamides and amide derivatives. Sulfonamides are known for their antibacterial properties, while amides are a fundamental class of compounds in organic chemistry with diverse applications.
The synthesis of 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves multiple steps, including the formation of the sulfonamide and subsequent acetamide formation. A common method includes:
The molecular formula for 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is . Its structure features:
2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Relevant data on melting point, boiling point, and other thermodynamic properties should be obtained from experimental studies or reliable chemical databases.
2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide has several scientific uses:
This compound's unique structural characteristics make it a valuable subject for ongoing research in medicinal chemistry and drug development.
The benzenesulfonamide moiety in 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide enables potent inhibition of carbonic anhydrase (CA) isoforms through zinc coordination at the catalytic site. Structural analysis reveals that the para-methyl group enhances hydrophobic interactions within the CA II active site, particularly with residues Val121 and Phe131. The tetrafluoro-substituted benzenesulfonamide analogs demonstrate significantly stronger inhibition (up to 42.1 nM against hCA I) compared to non-fluorinated derivatives due to increased acidity of the sulfonamide group, which enhances zinc coordination efficiency [2] [4].
Table 1: Inhibition Profiles of Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms
Human CA Isoform | KI (nM) Reference Compound | KI (nM) Target Compound | Selectivity Ratio (vs. CA II) |
---|---|---|---|
hCA I (cytosolic) | 250.0 (AAZ) | 42.1–357 | 0.5–8.5 |
hCA II (cytosolic) | 12.0 (AAZ) | 16.9–755 | 1.0 (baseline) |
hCA IX (tumor-assoc.) | 25.0 (AAZ) | 1.5–127 | 0.02–0.3 |
hCA XII (tumor-assoc.) | 5.7 (AAZ) | 0.8–62.6 | 0.05–0.8 |
The compound exhibits exceptional selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic CA II (selectivity ratio 0.02–0.3), attributable to its triazole-like linker facilitating extended binding within the hydrophobic cleft of CA IX. Molecular dynamics simulations confirm stable blockage of the CO₂ hydration pocket for >20 ns, with free energy calculations (ΔG = -8.09 kcal/mol) supporting spontaneous binding [2] [7].
This compound competitively inhibits protein kinases through adenine-mimetic binding at the ATP catalytic site. The phenylcarbamoyl group forms critical hydrogen bonds with kinase hinge residues, while the tosylacetamide moiety occupies the hydrophobic back pocket. In c-Met kinase, it demonstrates <100 nM affinity via:
Kinase profiling assays reveal 5–50× selectivity for tyrosine kinases (c-Met, VEGFR-3) over serine/threonine kinases, attributed to the deeper ATP pocket topology accommodating the sulfonylacetamide extension. Time-resolved fluorescence shows 80% ATP displacement at 100 nM concentration, confirming competitive binding kinetics [8].
The sulfonamide component disrupts folate biosynthesis through dihydropteroate synthase (DHPS) inhibition, mimicking p-aminobenzoic acid (PABA). X-ray crystallography reveals:
Table 2: Enzymatic Inhibition in Bacterial Folate Pathway
Target Enzyme | IC₅₀ (μM) | Binding Affinity (Kd, μM) | Structural Determinants |
---|---|---|---|
Dihydropteroate Synthase | 0.18–1.25 | 0.07 ± 0.01 | PABA substrate mimicry |
Dihydrofolate Reductase | >100 | ND | No significant binding |
Folylpolyglutamate Synthase | 35.7 ± 2.1 | 12.3 ± 1.8 | Competitive inhibition |
Antibacterial studies show 4–8× greater potency against Gram-positive pathogens (MIC = 2 μg/mL) versus Gram-negative strains, correlating with outer membrane permeability barriers. The phenylcarbamoyl extension enhances membrane penetration (logP = 1.8) compared to classical sulfonamide antibiotics [3] [10].
Through structural bioinformatics analysis, the compound demonstrates selective COX-2 inhibition via:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1